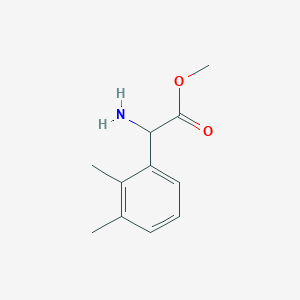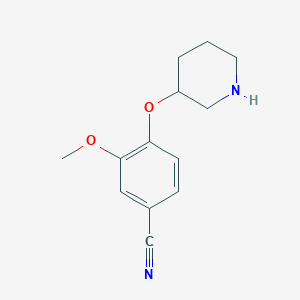
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% (abbreviated as AMTFMN) is a compound that has been extensively studied for its unique properties and applications in a variety of scientific fields. This compound is a colorless solid, with a melting point of about 70 °C and a vapor pressure of 0.5 mmHg. It is a non-flammable, non-toxic and non-volatile compound. AMTFMN has a wide range of applications in chemistry, biochemistry, and medicine due to its unique properties.
Mechanism of Action
The mechanism of action of alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is not yet fully understood. However, it is believed that the compound acts on the cell membrane by binding to and activating receptors. This binding induces a number of biochemical and physiological responses, including the release of hormones and other cellular messengers, as well as the activation of enzymes and proteins.
Biochemical and Physiological Effects
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins. Additionally, it has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and the relaxation of blood vessels. Additionally, alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has a number of advantages for use in laboratory experiments. It is a non-toxic, non-flammable, and non-volatile compound, making it safe to use in laboratory settings. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%. One area of research is the development of new drugs based on the mechanism of action of the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to improve the solubility of the compound in water, which would make it more useful in laboratory experiments. Finally, research could be done to explore the potential applications of alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% in other scientific fields, such as materials science and nanotechnology.
Synthesis Methods
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is synthesized using a two-step process. The first step involves the reaction of 2-naphthaldehyde and trifluoroacetic acid to form a trifluoroacetyl derivative of 2-naphthaldehyde. This intermediate is then reacted with methanol in the presence of a base such as sodium hydroxide, to form alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%.
Scientific Research Applications
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been used in various scientific research applications, including studies on the mechanism of action of drugs, biochemical and physiological effects, and the development of new drugs. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, it has been used in the study of the structure and properties of proteins, lipids, and carbohydrates.
properties
IUPAC Name |
1,1,1-trifluoro-2-naphthalen-2-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O/c1-12(17,13(14,15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPNTBEWITGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

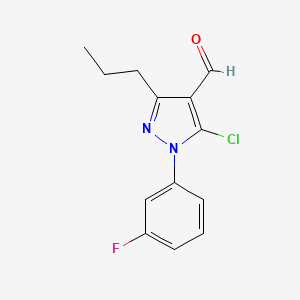

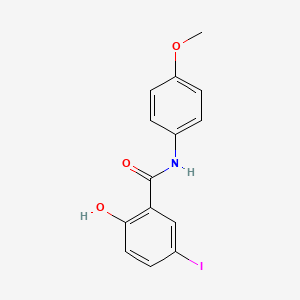
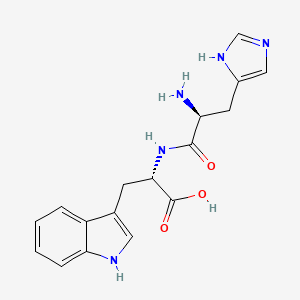
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)
